Superior Selectivity for Breast CSC-like Cells Compared to ML239
ML243 demonstrates 32-fold greater selective inhibition of the breast cancer stem-like cell line HMLE_shECad relative to the control HMLE_shGFP line [1]. In contrast, the structurally related probe ML239 exhibits a selectivity of only greater than 23-fold in the same assay system [2]. This quantitative difference indicates that ML243 provides a superior selective window for distinguishing CSC-specific effects from general cytotoxicity.
| Evidence Dimension | Selectivity fold-change (HMLE_shECad vs. HMLE_shGFP) |
|---|---|
| Target Compound Data | 32-fold greater selective inhibition |
| Comparator Or Baseline | ML239: >23-fold greater selective inhibition |
| Quantified Difference | ≥9-fold improvement in selectivity ratio |
| Conditions | Breast CSC-like cell line HMLE_shECad vs. isogenic control HMLE_shGFP; cell viability assay |
Why This Matters
Higher selectivity reduces off-target noise in phenotypic assays, enabling more accurate identification of CSC-specific pathways.
- [1] Germain AR, Carmody LC, Morgan B, Fernandez C, Forbeck E, Lewis TA, Nag PP, Ting A, VerPlank L, Feng Y, et al. Identification of a selective small molecule inhibitor of breast cancer stem cells. Bioorg Med Chem Lett. 2012 May 15;22(10):3571-4. View Source
- [2] Carmody L, Germain A, Morgan B, VerPlank L, Fernandez C, Forbeck E, Ting A, Feng Y, Perez J, Dandapani S, et al. Review Identification of a Selective Small-Molecule Inhibitor of Breast Cancer Stem Cells - Probe 1. Probe Reports from the NIH Molecular Libraries Program. 2011 Apr 15 [updated 2013 Feb 28]. View Source
